molecular formula C20H23ClN2O5S B2933039 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921996-12-5

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No. B2933039
CAS RN: 921996-12-5
M. Wt: 438.92
InChI Key: JYDIEKOBNAPRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O5S and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This suggests potential applications in designing inhibitors for carbonic anhydrase-related disorders (A. Sapegin et al., 2018).

Antimicrobial and Antifungal Activity

Compounds bearing benzene sulfonamide moieties have been explored for their in vitro anti-HIV and antifungal activities. This indicates the potential for developing antimicrobial and antifungal agents from similar sulfonamide derivatives (M. Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown remarkable potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (M. Pişkin et al., 2020).

Fungicidal Applications

The synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues has demonstrated moderate to high fungicidal activities against various phytopathogenic fungi. This opens avenues for developing new fungicides for crop protection (Dongyan Yang et al., 2017).

properties

IUPAC Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-5-23-15-8-7-14(11-17(15)28-12-20(2,3)19(23)24)22-29(25,26)18-10-13(21)6-9-16(18)27-4/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIEKOBNAPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

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